molecular formula C10H13NO B592794 N-(1-Phenylbutylidene)hydroxylamine CAS No. 1956-46-3

N-(1-Phenylbutylidene)hydroxylamine

Cat. No.: B592794
CAS No.: 1956-46-3
M. Wt: 163.22
InChI Key: JDFNNPHDXMUFHJ-UHFFFAOYSA-N
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Description

N-(1-Phenylbutylidene)hydroxylamine is an N-substituted hydroxylamine derivative characterized by a phenylbutylidene group attached to the hydroxylamine moiety. Hydroxylamine derivatives are widely studied for their redox properties, metabolic pathways, and applications in medicinal chemistry, though their effects vary significantly with substitution patterns .

Properties

CAS No.

1956-46-3

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

N-(1-phenylbutylidene)hydroxylamine

InChI

InChI=1S/C10H13NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,12H,2,6H2,1H3

InChI Key

JDFNNPHDXMUFHJ-UHFFFAOYSA-N

SMILES

CCCC(=NO)C1=CC=CC=C1

Synonyms

1-Phenyl-1-butanone oxime

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Hydroxylamine Derivatives
Compound Name Structure/Substituents Biological Activity Metabolic Pathways Key Findings
N-(1-Phenylbutylidene)hydroxylamine Phenylbutylidene group, N-substituted Hypothesized: Enzyme inhibition, redox activity (inferred from analogs) Likely CYP-mediated (analogs suggest CYP1A/2E1 involvement) Limited direct data; inferred stability/reactivity from aromatic substituents
(Z)-N,N’-Bis(hydroxylamine) derivatives () Bis-hydroxylamine, isothiazole rings Trehalase inhibition (insecticidal potential) Not studied Binding affinities: −8.7 to −8.5 kcal/mol (vs. control: −6.3 kcal/mol)
N-(2-Methoxyphenyl)hydroxylamine () Methoxyphenyl group, N-substituted Mutagenic/carcinogenic potential CYP1A/2E1-mediated redox cycling Metabolized to o-anisidine (reduction) and o-aminophenol (oxidation)
O-Ethyl hydroxylamine () O-substituted, aliphatic chain Antimicrobial, anticancer Not detailed Radical scavenging; ribonucleotide reductase inhibition
N-(4-Chlorophenyl)-hydroxamic acids () Chlorophenyl, cycloalkyl groups Antioxidant, synthetic intermediates Synthetic routes published Used in DPPH/β-carotene assays; no direct bioactivity reported

Metabolic Pathways

  • CYP-Mediated Redox Cycling: N-(2-Methoxyphenyl)hydroxylamine undergoes CYP1A/2E1-dependent metabolism, producing mutagenic o-aminophenol and reducing to o-anisidine. The phenylbutylidene group in the target compound may similarly engage CYPs, influencing its metabolic fate and toxicity .
  • Reductive Metabolism : Hydroxylamine derivatives often undergo NADPH-dependent reduction, as seen in , where microsomal enzymes drive reductive pathways .

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